

Nilutamide meta-analysis randomized controlled trials

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Compound Focus: Nilutamide

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Efficacy and Safety of Nilutamide from Meta-Analysis

The following data summarizes findings from a 2019 meta-analysis of five RCTs involving 1,637 patients with metastatic prostate cancer who underwent orchiectomy. It compares **Nilutamide** combined with orchiectomy against orchiectomy with a placebo [1].

Table 1: Efficacy Outcomes of Nilutamide vs. Placebo (from Meta-Analysis)

Efficacy Outcome	Risk Ratio (RR) with 95% CI	P-value	Interpretation
Overall Response Rate	RR=1.77 (95% CI 1.46-2.14)	p < 0.00001	Significantly improved with Nilutamide
Disease Progression	RR=0.59 (95% CI 0.47-0.73)	p < 0.00001	Risk significantly reduced
Complete Response	RR=2.13 (95% CI 1.40-3.23)	p = 0.003	Significantly improved with Nilutamide
Clinical Benefit	RR=1.23 (95% CI 1.13-1.34)	p < 0.00001	Significantly improved

Efficacy Outcome	Risk Ratio (RR) with 95% CI	P-value	Interpretation
Stable Disease	RR=0.80 (95% CI 0.68-0.94)	p = 0.007	Favored the placebo group

The meta-analysis also reported that patients on **Nilutamide** showed **prolonged progression-free survival and overall survival** compared to placebo, though specific hazard ratios were not provided in the abstract [1].

Table 2: Common Adverse Events and Key Safety Warnings of Nilutamide

Category	Details
Most Common Adverse Events	Nausea, vomiting, constipation, elevated liver enzymes (AST/ALT), hot flashes, dizziness, dyspnea, and visual disturbances (impaired adaptation to darkness) [1] [2] [3].

| **Serious Safety Warnings** | • **Interstitial Pneumonitis**: Reported in 2% of patients in trials; can be severe and requires immediate discontinuation [2]. • **Hepatotoxicity**: Severe liver injury, including fatal hepatitis, has been reported; monitoring of serum transaminases is crucial [2]. • **Alcohol Intolerance**: Can cause facial flushing, malaise, and hypotension [2]. |

Methodological Overview of the Cited Meta-Analysis

The data in Tables 1 and 2 are derived from a systematic review and meta-analysis conducted with the following methodology [1]:

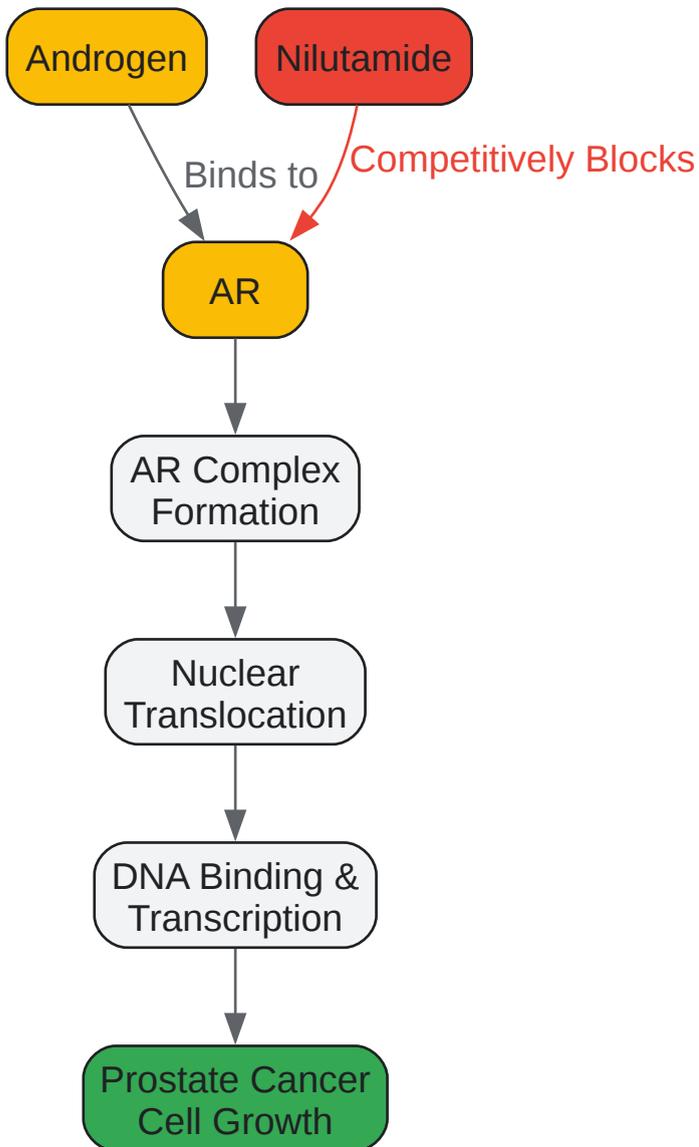
- **Objective**: To evaluate the efficacy and safety of **Nilutamide** in metastatic prostate cancer patients who underwent orchiectomy.
- **Data Sources**: A comprehensive search was conducted in Medline/PubMed and the Cochrane Library without language or date restrictions. References of included studies and clinicaltrials.gov were also searched.
- **Study Selection**: Included only RCTs comparing **Nilutamide** against placebo in the target population. The final analysis included five studies.

- **Statistical Analysis:** Conducted using Review Manager (RevMan) software. Risk ratios (RR) with 95% confidence intervals (CI) were calculated for dichotomous outcomes. A fixed-effects model was used for outcomes without significant heterogeneity ($I^2 \leq 50\%$), while a random-effects model was used for outcomes with significant heterogeneity ($I^2 > 50\%$).

Mechanism of Action and Clinical Context

To understand where **Nilutamide** fits into the therapeutic landscape, its mechanism and modern context are important.

Nilutamide's Mechanism of Action **Nilutamide** is a first-generation, nonsteroidal antiandrogen. It works by competitively blocking the binding of androgens (like testosterone and DHT) to the **androgen receptor (AR)** in target tissues such as the prostate. This blockade inhibits androgen-dependent DNA and protein synthesis, leading to growth arrest or regression of hormone-sensitive prostate cancer cells [2] [3]. The diagram below illustrates this signaling pathway.



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Contemporary Landscape and Comparison with Newer Agents While the meta-analysis confirms **Nilutamide**'s efficacy over placebo, its role in clinical practice has evolved.

- **Superseded by Newer Agents:** Current clinical guidelines no longer support the use of **Nilutamide** in combination with androgen deprivation therapy for metastatic prostate cancer, "in light of the strong evidence available for alternative therapies" [2]. It has been largely replaced by better-tolerated and more effective antiandrogens [3].
- **Second-Generation Antiandrogens:** Drugs like **apalutamide, enzalutamide, and darolutamide** represent the current standard. They have a different and more comprehensive mechanism of action, not only blocking androgen binding but also inhibiting the nuclear translocation of the activated AR and its binding to DNA [4].

- **Comparative Efficacy and Safety:** Real-world studies and RCTs have shown that the second-generation antiandrogens have **comparable oncologic outcomes** among themselves in terms of overall survival and progression-free survival [5]. However, they have distinct safety and drug-interaction profiles [4]. A large network meta-analysis focusing on cardiovascular risk found that these newer agents have varying risk profiles for cardiac disorders, hypertension, and atrial fibrillation, which is a critical consideration for treatment selection [6].

How to Proceed with Deeper Comparisons

The search results do not contain a direct, head-to-head meta-analysis comparing **Nilutamide** with second-generation antiandrogens using RCT data. To build a more complete and contemporary comparison guide, you may need to:

- **Investigate Indirect Comparisons:** Explore network meta-analyses that may include both first- and second-generation antiandrogens, allowing for indirect treatment comparisons.
- **Focus on Individual RCTs:** Look for individual randomized trials that directly compared these drug classes, though these may be less common.
- **Review Real-World Evidence:** Consider large-scale observational studies that can provide complementary information on effectiveness and safety in broader patient populations.

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